molecular formula C20H19F3N4O B2981234 N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 899736-43-7

N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2981234
CAS No.: 899736-43-7
M. Wt: 388.394
InChI Key: WPICQDHHGLGOIT-UHFFFAOYSA-N
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Description

N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound that features a complex structure combining an indole moiety, a trifluoromethyl-substituted phenyl ring, and a piperazine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Piperazine Carboxamide Formation: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The trifluoromethyl phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Amines from nitro reductions.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for serotonin receptors, impacting neurological studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release, impacting mood, cognition, and other physiological processes.

Comparison with Similar Compounds

    N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide: Lacks the trifluoromethyl group, which may result in different pharmacological properties.

    N-(1H-indol-3-yl)-4-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its biological activity.

Uniqueness: The presence of the trifluoromethyl group in N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

Properties

IUPAC Name

N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)19(28)25-18-13-24-17-7-2-1-6-16(17)18/h1-7,12-13,24H,8-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICQDHHGLGOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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